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molecular formula C8H16O3 B8370106 4-Propoxyvaleric acid

4-Propoxyvaleric acid

Cat. No. B8370106
M. Wt: 160.21 g/mol
InChI Key: WCZXZRXRXBAMOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05143643

Procedure details

Then, 87 g of 85% KOH was dissolved in 87 ml of water, and 100 g of the above ethyl 4-propoxy-2-ethoxycarbonylvalerate was added at 15°-25° C. in 45 min. The mixture was stirred at 90°-96° C. for 2 hours, and then cooled. While keeping the temperature below 20° C., a solution of 138 g of conc. sulfuric acid in 194 ml of water was added dropwise in 30 min. The mixture was stirred at 90°-95° C. for 3 hours, cooled to room temperature and then subjected to extraction with ether. The ether layer was washed with saturated saline water and then ether was distilled off, followed by vacuum distillation to obtain 47 g of a fraction of 100°-130° C./5 mmHg. Benzene was added to the fraction, and the mixture was washed with 5% NaOH aqueous solution. The aqueous layer was acidified to pH 1 with 6N-hydrochloric acid and subjected to extraction with ether. The ether extract was washed with saturated saline water, and ether was distilled off to obtain 38 g of 4-propoxyvaleric acid.
Name
Quantity
87 g
Type
reactant
Reaction Step One
Name
Quantity
87 mL
Type
solvent
Reaction Step One
Name
ethyl 4-propoxy-2-ethoxycarbonylvalerate
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
138 g
Type
reactant
Reaction Step Three
Name
Quantity
194 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH-].[K+].[CH2:3]([O:6][CH:7]([CH3:20])[CH2:8][CH:9](C(OCC)=O)[C:10]([O:12]CC)=[O:11])[CH2:4][CH3:5].S(=O)(=O)(O)O.C1C=CC=CC=1>O>[CH2:3]([O:6][CH:7]([CH3:20])[CH2:8][CH2:9][C:10]([OH:12])=[O:11])[CH2:4][CH3:5] |f:0.1|

Inputs

Step One
Name
Quantity
87 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
87 mL
Type
solvent
Smiles
O
Step Two
Name
ethyl 4-propoxy-2-ethoxycarbonylvalerate
Quantity
100 g
Type
reactant
Smiles
C(CC)OC(CC(C(=O)OCC)C(=O)OCC)C
Step Three
Name
Quantity
138 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
194 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at 90°-96° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
the temperature below 20° C.
STIRRING
Type
STIRRING
Details
The mixture was stirred at 90°-95° C. for 3 hours
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
subjected to extraction with ether
WASH
Type
WASH
Details
The ether layer was washed with saturated saline water
DISTILLATION
Type
DISTILLATION
Details
ether was distilled off
DISTILLATION
Type
DISTILLATION
Details
followed by vacuum distillation
CUSTOM
Type
CUSTOM
Details
to obtain 47 g of a fraction of 100°-130° C./5 mmHg
WASH
Type
WASH
Details
the mixture was washed with 5% NaOH aqueous solution
EXTRACTION
Type
EXTRACTION
Details
subjected to extraction with ether
EXTRACTION
Type
EXTRACTION
Details
The ether extract
WASH
Type
WASH
Details
was washed with saturated saline water, and ether
DISTILLATION
Type
DISTILLATION
Details
was distilled off

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(CC)OC(CCC(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 38 g
YIELD: CALCULATEDPERCENTYIELD 61.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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